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Compound of Interest

Compound Name: 3-Nitro-2-phenylpyridine

Cat. No.: B156224 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel compounds is paramount. This guide provides a comparative analysis of

the spectroscopic data for 3-Nitro-2-phenylpyridine against its structural analogues, 2-

phenylpyridine and 3-phenylpyridine, utilizing Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The following sections detail the expected and observed spectral data,

alongside the experimental protocols for these analytical techniques.

Spectroscopic Data Comparison
The structural elucidation of 3-Nitro-2-phenylpyridine is achieved through the combined

interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. A comparison with the non-

nitrated analogues, 2-phenylpyridine and 3-phenylpyridine, highlights the influence of the nitro

group on the spectral properties.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

¹H NMR
Data
(CDCl₃, δ
ppm)

¹³C NMR
Data
(CDCl₃, δ
ppm)

Mass
Spectrum
(EI-MS), m/z

3-Nitro-2-

phenylpyridin

e

C₁₁H₈N₂O₂ 200.19

Aromatic

protons

typically

appear in the

range of δ

7.5–8.5 ppm.

[1]

Shows

characteristic

signals for

the aromatic

carbons, with

the carbon

bearing the

nitro group

being

significantly

deshielded.

[1]

Data not

available in

searched

resources.

2-

Phenylpyridin

e

C₁₁H₉N 155.20

8.83 – 8.60

(m, 1H), 8.11

– 7.91 (m,

2H), 7.84 –

7.65 (m, 2H),

7.55 – 7.48

(m, 2H), 7.47

– 7.40 (m,

1H), 7.37 –

7.15 (m, 1H)

157.4, 149.6,

139.4, 136.7,

128.9, 128.7,

126.9, 122.1,

120.6

155 (M+),

154, 128,

156, 52

3-

Phenylpyridin

e

C₁₁H₉N 155.20

8.836, 8.565,

7.817, 7.537,

7.439, 7.372,

7.306

Data not

available in

searched

resources.

155 (M+),

154, 128,

156, 52

Note: While specific experimental spectra for 3-Nitro-2-phenylpyridine were not found in the

searched resources, the expected ranges are provided based on established chemical

principles. The electron-withdrawing nature of the nitro group is anticipated to cause a
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downfield shift (deshielding) of the adjacent protons and carbons in the NMR spectra compared

to the unsubstituted phenylpyridines.

Experimental Protocols
Standard protocols for acquiring NMR and MS data for small organic molecules are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

The solution should be clear and free of any particulate matter.

Data Acquisition:

The NMR spectrometer is typically a 300 or 400 MHz instrument.

For ¹H NMR, the spectral width is set to cover the aromatic and aliphatic regions (typically 0-

12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a wider spectral width is used (typically 0-200 ppm), and a larger number of

scans are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling

is employed to simplify the spectrum.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
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A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized by heating in a high vacuum.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).

Mass Analysis and Detection:

The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.

Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 3-Nitro-2-
phenylpyridine using the described spectroscopic techniques.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Comparative Analysis

Synthesis of 3-Nitro-2-phenylpyridine

Purification (e.g., Chromatography)

NMR Data Acquisition
(¹H, ¹³C)

MS Data Acquisition
(EI-MS)

NMR Spectral Analysis
- Chemical Shifts

- Coupling Patterns

Mass Spectrum Analysis
- Molecular Ion Peak

- Fragmentation Pattern

Structure Validation of
3-Nitro-2-phenylpyridine

Comparison with 2-Phenylpyridine Data Comparison with 3-Phenylpyridine Data

Analytical Techniques Information Provided

NMR Spectroscopy
(¹H, ¹³C)

- Carbon-Hydrogen Framework
- Chemical Environment of Nuclei

- Connectivity through Bonds

Mass Spectrometry
(EI-MS)

- Molecular Weight
- Elemental Composition (HRMS)

- Structural Fragments
Validated Structure of

3-Nitro-2-phenylpyridine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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